3-Fluoro-2-hydroxyphenylhydrazine
Description
3-Fluoro-2-hydroxyphenylhydrazine is a fluorinated aromatic hydrazine derivative with a hydroxyl group at the ortho position relative to the hydrazine moiety. Its structure consists of a phenyl ring substituted with a fluorine atom at position 3, a hydroxyl group at position 2, and a hydrazine (-NH-NH₂) functional group. This compound is of significant interest in medicinal and synthetic chemistry due to the unique electronic and steric effects imparted by the fluorine and hydroxyl substituents. The hydrazine group enables reactivity in forming hydrazones, a key intermediate in synthesizing heterocyclic compounds like pyrazoles and indoles .
These properties make it a versatile building block for drug discovery, particularly in developing enzyme inhibitors and antioxidants .
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
2-fluoro-6-hydrazinylphenol |
InChI |
InChI=1S/C6H7FN2O/c7-4-2-1-3-5(9-8)6(4)10/h1-3,9-10H,8H2 |
InChI Key |
KTXWGWSSXHUDCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxyphenylhydrazine typically involves the introduction of a fluorine atom into a phenylhydrazine derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxyphenylhydrazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazine moiety can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Fluoro-2-oxophenylhydrazine.
Reduction: Formation of 3-Fluoro-2-aminophenylhydrazine.
Substitution: Formation of various substituted phenylhydrazines depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-hydroxyphenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxyphenylhydrazine involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways . The hydroxyl and hydrazine groups further contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The biological and physicochemical properties of phenylhydrazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
Table 2: Property Comparison
- Solubility: The hydroxyl group improves aqueous solubility compared to non-hydroxylated analogs.
- Stability : Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
